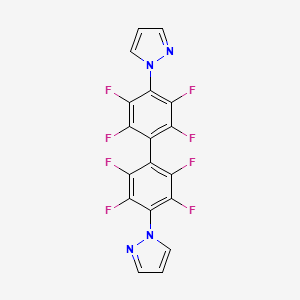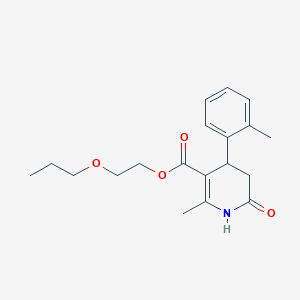
1,1'-(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis-1H-pyrazole
Übersicht
Beschreibung
1,1'-(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis-1H-pyrazole, commonly known as OFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. OFP belongs to the class of pyrazole derivatives, which are widely used in various fields such as medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of OFP is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the cells. In cancer cells, OFP has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In pest organisms, OFP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function.
Biochemical and Physiological Effects:
OFP has been shown to have several biochemical and physiological effects in various organisms. In cancer cells, OFP has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In pest organisms, OFP has been shown to cause paralysis and death by disrupting the normal functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
OFP has several advantages for lab experiments, such as its high solubility in organic solvents, low toxicity, and stability under various conditions. However, OFP also has some limitations, such as its high cost, limited availability, and potential environmental impact.
Zukünftige Richtungen
There are several future directions for the research on OFP. One potential direction is the synthesis of novel derivatives of OFP with improved properties such as higher potency, selectivity, and solubility. Another direction is the investigation of the potential of OFP as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, the environmental impact of OFP should be further studied to ensure its safe use as a pesticide.
Wissenschaftliche Forschungsanwendungen
OFP has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and agriculture. In material science, OFP has been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability, low dielectric constant, and high solubility in organic solvents. In medicinal chemistry, OFP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In agriculture, OFP has been used as a pesticide due to its ability to inhibit the growth of pest organisms.
Eigenschaften
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-pyrazol-1-ylphenyl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F8N4/c19-9-7(10(20)14(24)17(13(9)23)29-5-1-3-27-29)8-11(21)15(25)18(16(26)12(8)22)30-6-2-4-28-30/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQPPSBWUYRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)N4C=CC=N4)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-{[(3,4-dichlorobenzyl)amino]carbonyl}glycinate](/img/structure/B4688562.png)
![ethyl [2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4688566.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4688568.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4688580.png)
![ethyl ({6-ethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B4688585.png)
![2-[(3-methoxypropyl)amino]-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4688588.png)
![2-(3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B4688599.png)
![2-(4-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4688606.png)

![1-(2-buten-1-yl)-3-tert-butyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4688612.png)
![[4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4688618.png)

